

A Technical Guide to the Spectral Analysis of 4-Chloro-2-methoxybenzaldehyde

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Compound of Interest

Compound Name: 4-Chloro-2-methoxybenzaldehyde

CAS No.: 53581-86-5

Cat. No.: B1590457

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This in-depth technical guide provides a comprehensive analysis of the spectral data for **4-Chloro-2-methoxybenzaldehyde** (C₈H₇ClO₂), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral features are emphasized to provide actionable, field-proven insights.

Introduction: Unveiling the Molecular Architecture

4-Chloro-2-methoxybenzaldehyde, with a molecular weight of 170.59 g/mol and a melting point of 70-75°C, is a substituted aromatic aldehyde.[2] Its structure, characterized by the presence of a chloro, a methoxy, and an aldehyde group on a benzene ring, gives rise to a unique spectral fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and predicting its reactivity in synthetic pathways. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a foundational understanding of its molecular characteristics.

Molecular Structure and Key Properties:

Property	Value	Source
CAS Number	53581-86-5	[4]
Molecular Formula	C ₈ H ₇ ClO ₂	[1][3]
Molecular Weight	170.59 g/mol	[1][3]
Melting Point	70-75 °C	[2]
Appearance	Off-white to light yellow solid	[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the connectivity and chemical environment of each atom.

¹³C NMR Spectral Data: A Carbon-by-Carbon Blueprint

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule and offers valuable information about their electronic environment. The experimentally determined ¹³C NMR spectral data for **4-Chloro-2-methoxybenzaldehyde** in CDCl₃ are presented below.[5]

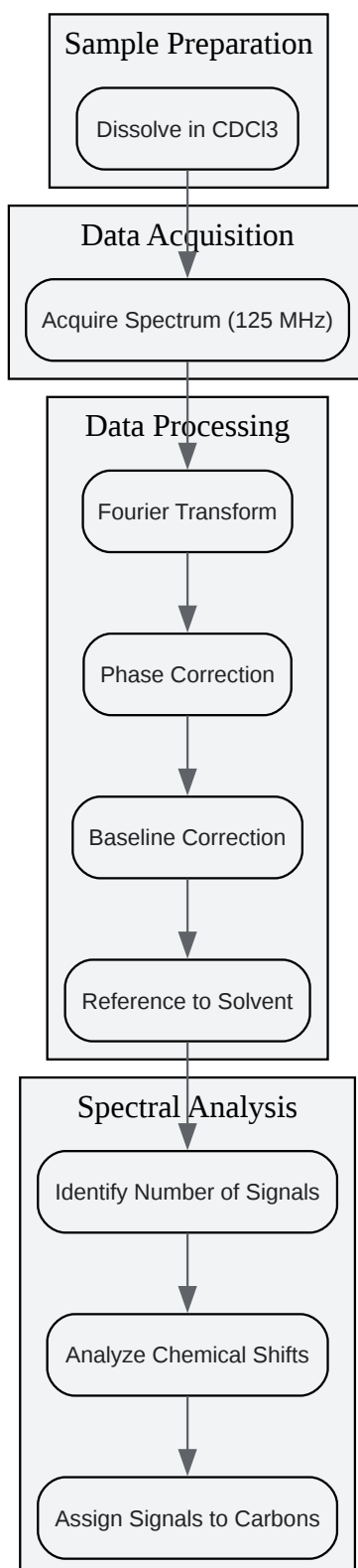
Table 1: ¹³C NMR Chemical Shifts for **4-Chloro-2-methoxybenzaldehyde**[5]

Chemical Shift (δ) ppm	Assignment	Rationale for Assignment
191.9	C=O (Aldehyde)	The downfield chemical shift is characteristic of a carbonyl carbon in an aldehyde.
160.0	C-OCH ₃	Aromatic carbon attached to the electron-donating methoxy group, resulting in a downfield shift.
137.7	C-Cl	Aromatic carbon attached to the electron-withdrawing chlorine atom.
129.9	C-H (Aromatic)	Aromatic methine carbon.
123.3	C-CHO	Aromatic carbon attached to the aldehyde group.
121.3	C-H (Aromatic)	Aromatic methine carbon.
112.0	C-H (Aromatic)	Aromatic methine carbon, likely shielded by the methoxy group.
55.3	-OCH ₃	Carbon of the methoxy group, showing a typical chemical shift for an aliphatic carbon attached to an oxygen atom.

Experimental Protocol: Acquiring the ¹³C NMR Spectrum

A sample of **4-Chloro-2-methoxybenzaldehyde** is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. The spectrum is acquired on a 125 MHz NMR spectrometer. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (CDCl₃ at δ 77.16 ppm).

Logical Workflow for ¹³C NMR Analysis



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Caption: Workflow for ^{13}C NMR spectral analysis.

^1H NMR Spectral Data: A Proton's Perspective

While specific experimental ^1H NMR data for **4-Chloro-2-methoxybenzaldehyde** is not readily available in the searched literature, we can predict the spectrum based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The expected ^1H NMR spectrum will provide crucial information on the number of different types of protons, their chemical environments, and their neighboring protons.

Predicted ^1H NMR Spectral Data for **4-Chloro-2-methoxybenzaldehyde**

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale for Prediction
~10.3	Singlet	1H	-CHO	The aldehydic proton is highly deshielded and typically appears as a singlet in this region.
~7.8	Doublet	1H	Ar-H	Aromatic proton ortho to the aldehyde group, deshielded by its electron-withdrawing nature.
~7.1	Doublet of doublets	1H	Ar-H	Aromatic proton meta to the aldehyde and ortho to the chlorine.
~7.0	Doublet	1H	Ar-H	Aromatic proton ortho to the methoxy group and meta to the chlorine.
~3.9	Singlet	3H	-OCH ₃	Protons of the methoxy group, appearing as a singlet in the typical region for such groups.

Causality in ¹H NMR Chemical Shifts:

The electron-withdrawing aldehyde and chloro groups will deshield adjacent protons, shifting their signals downfield. Conversely, the electron-donating methoxy group will shield nearby protons, causing an upfield shift. The predicted splitting patterns (multiplicities) are based on the expected spin-spin coupling between adjacent aromatic protons.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to particular functional groups, providing a rapid and effective method for functional group identification.

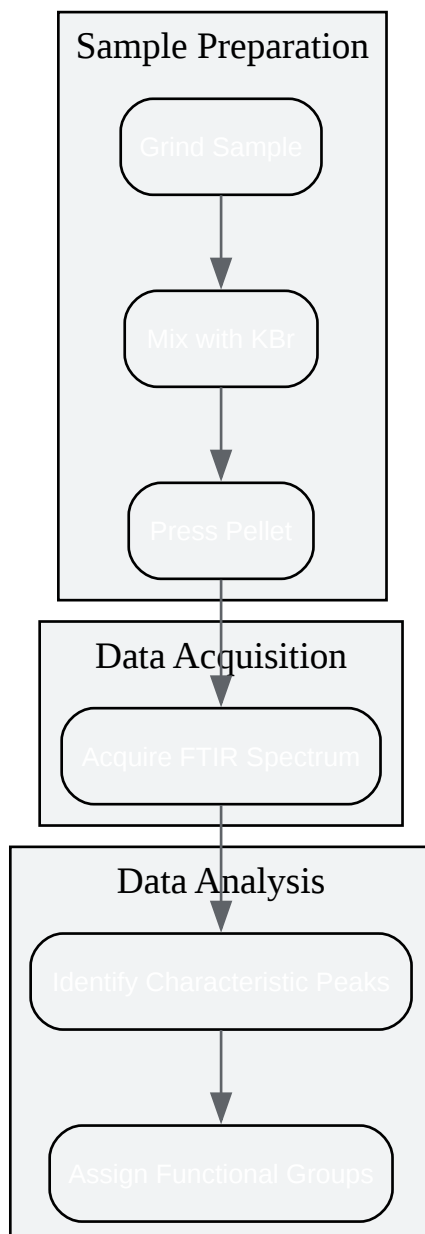
Predicted IR Absorption Bands for **4-Chloro-2-methoxybenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale for Prediction
~2850, ~2750	Medium	C-H stretch (aldehyde)	The characteristic Fermi doublet for the aldehydic C-H stretch.
~1700	Strong	C=O stretch (aldehyde)	A strong absorption band typical for a conjugated aromatic aldehyde. The exact position can be influenced by the electronic effects of the ring substituents.
~1600, ~1480	Medium-Strong	C=C stretch (aromatic)	Characteristic absorptions for the aromatic ring.
~1250	Strong	C-O stretch (aryl ether)	Asymmetric C-O-C stretching of the methoxy group.
~1020	Medium	C-O stretch (aryl ether)	Symmetric C-O-C stretching of the methoxy group.
~820	Strong	C-H bend (aromatic)	Out-of-plane bending for a 1,2,4-trisubstituted benzene ring.
~750	Medium-Strong	C-Cl stretch	Characteristic absorption for an aryl chloride.

Experimental Protocol: Acquiring the IR Spectrum

The IR spectrum of the solid **4-Chloro-2-methoxybenzaldehyde** can be obtained using the KBr pellet method. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded.

Workflow for IR Spectral Acquisition and Analysis



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Caption: Workflow for obtaining and analyzing an IR spectrum.

Mass Spectrometry (MS): Deciphering the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.

Predicted Mass Spectrum Fragmentation for **4-Chloro-2-methoxybenzaldehyde**

The electron ionization (EI) mass spectrum of **4-Chloro-2-methoxybenzaldehyde** is expected to show a prominent molecular ion peak (M^+) and several characteristic fragment ions. The presence of chlorine will be evident from the isotopic pattern of chlorine-containing ions (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio).

Table 4: Predicted Key Ions in the Mass Spectrum of **4-Chloro-2-methoxybenzaldehyde**

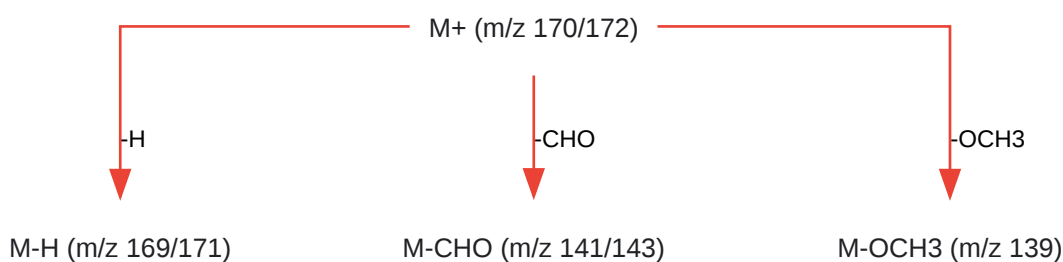
m/z	Ion	Predicted Fragmentation Pathway
170/172	$[M]^+$	Molecular ion
169/171	$[M-H]^+$	Loss of a hydrogen atom from the aldehyde group.
141/143	$[M-CHO]^+$	Loss of the formyl radical.
139	$[M-OCH_3]^+$	Loss of a methoxy radical.
111	$[M-CHO-Cl]^+$	Loss of the formyl radical followed by loss of a chlorine atom.

Experimental Protocol: Acquiring the Mass Spectrum

A dilute solution of **4-Chloro-2-methoxybenzaldehyde** in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct

injection or through a gas chromatograph. In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. The resulting ions are then separated by the mass analyzer based on their m/z ratio and detected.

Fragmentation Pathway Diagram



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Caption: Predicted major fragmentation pathways.

Conclusion: A Cohesive Spectral Portrait

The comprehensive analysis of the ^{13}C NMR, predicted 1H NMR, IR, and MS data provides a detailed and self-validating spectral portrait of **4-Chloro-2-methoxybenzaldehyde**. The convergence of information from these orthogonal analytical techniques allows for the unambiguous confirmation of its structure and provides a robust analytical package for quality control and research applications. This guide serves as a practical resource, grounding theoretical principles in the context of a synthetically important molecule and empowering researchers to confidently interpret their own experimental data.

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